2-Ethyl-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids, characterized by the presence of an iodine atom and an ethyl group on the benzene ring. This compound is notable for its applications in organic synthesis, particularly as a precursor for various chemical reactions and in the development of pharmaceutical agents.
The compound can be synthesized from simpler benzoic acid derivatives through various chemical processes, including iodination reactions. It is often derived from 2-ethylbenzoic acid, which undergoes iodination using iodine and oxidizing agents under controlled conditions.
2-Ethyl-5-iodobenzoic acid is classified under:
The synthesis of 2-ethyl-5-iodobenzoic acid typically involves the following steps:
The iodination can be performed using various reagents, with common choices being iodine in conjunction with oxidizers like potassium iodate or hydrogen peroxide. The reaction conditions must be optimized to minimize side reactions and maximize yield.
2-Ethyl-5-iodobenzoic acid participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-ethyl-5-iodobenzoic acid primarily involves its interactions in biochemical pathways:
Research indicates that the iodine atom facilitates halogen bonding, enhancing binding affinity towards certain enzymes, which can lead to significant biological effects.
Relevant analyses indicate that the compound's stability and reactivity are influenced by both its structural features and environmental conditions .
2-Ethyl-5-iodobenzoic acid has a wide range of applications across various fields:
The emergence of 2-ethyl-5-iodobenzoic acid as a synthetically valuable scaffold parallels key developments in halogenated aromatic chemistry over the past three decades. As a derivative of ortho-iodobenzoic acid—a compound historically employed in adrenal imaging agents—its ethyl-substituted variant represents a strategic structural evolution [3]. The iodine atom at the meta-position relative to the carboxylic acid group confers distinct reactivity patterns, enabling participation in transition-metal-catalyzed cross-coupling reactions, particularly palladium-mediated processes that form carbon-carbon bonds essential for complex molecule construction [5]. This reactivity profile positioned it as a versatile precursor for radiolabeled compounds, especially in the 1980s–1990s when researchers exploited its ability to undergo efficient radioiodination for diagnostic applications. For example, radioiodinated esters derived from analogous iodobenzoic acids demonstrated exceptional adrenal gland specificity in rat models, highlighting their potential in targeted imaging [3]. The incorporation of an ethyl substituent at the 2-position introduced steric and electronic modulation, enhancing lipophilicity and influencing binding interactions in biological systems—a design principle later leveraged in neuraminidase inhibitors and epitranscriptomic modulators [9].
Table 1: Physicochemical Properties of 2-Ethyl-5-Iodobenzoic Acid
Property | Value | Measurement Context |
---|---|---|
CAS Registry Number | 1261451-95-9 | Chemical identification |
Molecular Formula | C₉H₉IO₂ | Empirical formula |
Molecular Weight | 276.07 g/mol | Mass spectrometry |
Melting Point | 160–162°C | Purified solid |
SMILES Notation | O=C(O)C1=CC(I)=CC=C1CC | Structural representation |
In targeted drug discovery, 2-ethyl-5-iodobenzoic acid serves as a critical hydrophobic pharmacophore that optimizes ligand-protein interactions within deep enzymatic pockets. Its application in neuraminidase (NA) inhibitor design exemplifies this role. Structural studies revealed that hydrophobic benzoic acid derivatives, including ethyl- and iodo-substituted analogs, disrupt the conserved catalytic site of influenza NA by occupying a hydrophobic cleft adjacent to the sialic acid binding region [9]. This cleft, formed by the displacement of Glu278 in influenza A NA, accommodates the ethyl and iodophenyl moieties, enhancing binding affinity through van der Waals contacts and halogen bonding [9]. Beyond antiviral applications, this scaffold facilitates epitranscriptomic modulation—specifically, targeting RNA modification machinery. Although not directly acting as an inhibitor, it functions as a synthetic intermediate for compounds interfering with m⁶A (N⁶-methyladenosine) recognition proteins. For instance, derivatives of iodobenzoic acid contribute to the synthesis of small molecules like ebselen analogs, which disrupt YTH domain binding to m⁶A-modified RNA, thereby altering post-transcriptional gene regulation in cancer cells [6]. Additionally, its iodine atom enables radiolabeling applications in theranostic agents, such as tumor-targeting conjugates for combined imaging and therapy [4].
Table 2: Synthetic Applications of 2-Ethyl-5-Iodobenzoic Acid in Drug Precursors
Reaction Type | Product Class | Biological Target |
---|---|---|
Pd/C-Cu Cross-Coupling | Isocoumarins | Antimicrobial agents |
Esterification/Amidation | Radioiodinated adrenal agents | Tumor/organ imaging probes |
Structure-Guided Functionalization | FTO Inhibitors (e.g., FB23 series) | m⁶A demethylase in leukemia |
Hydrophobic Bioisosterism | Neuraminidase inhibitors | Influenza virus replication machinery |
The structural attributes of 2-ethyl-5-iodobenzoic acid—combining a halogen bond donor (iodine), a carboxylic acid anchor, and a lipophilic ethyl group—render it indispensable in developing high-potency enzyme inhibitors. Its most prominent application lies in the rational design of FTO (fat-mass and obesity-associated protein) inhibitors, critical for targeting dysregulated epitranscriptomic pathways in cancers like acute myeloid leukemia (AML). In the FB23 and FB23-2 inhibitor series, this scaffold replaces earlier dichlorophenyl motifs, significantly enhancing binding affinity through optimized hydrophobic packing within FTO’s substrate-binding pocket [2]. Crystallographic analyses confirm that the iodine atom forms specific halogen bonds with Arg96 in FTO, while the ethyl group extends into a deep hydrophobic subpocket, collectively yielding inhibitors with IC₅₀ values as low as 0.06 μM—a 140-fold improvement over prior leads [2]. This precision in binding translates to cellular efficacy: FB23-2 suppresses AML cell proliferation and promotes differentiation by selectively inhibiting m⁶A demethylation [2]. Beyond oncology, derivatives serve as allosteric modulators for RNA-binding proteins. For example, ebselen analogs incorporating iodobenzoic acid fragments covalently engage cysteine residues (e.g., Cys412 in YTHDF1), disrupting m⁶A recognition and demonstrating feasibility in drugging RNA modification readers [6]. The scaffold’s synthetic tractability further enables rapid diversification; methods like Ru-catalyzed decarboxylative iodination facilitate gram-scale production under mild conditions [3] [5].
Table 3: Inhibitor Classes Derived from 2-Ethyl-5-Iodobenzoic Acid Scaffold
Inhibitor Class | Target Protein | Potency (IC₅₀/EC₅₀) | Therapeutic Area |
---|---|---|---|
FB23/FB23-2 | FTO demethylase | 0.06 μM (FB23) | Acute myeloid leukemia |
Hydrophobic Benzoic Acids | Influenza neuraminidase | ~10 μM (BANA analogs) | Antiviral therapy |
Ebselen Derivatives | YTHDF m⁶A domain | 1.6–3.2 μM | Epitranscriptomic cancer |
N-Hydroxypyridone Conjugates | Neuroprotective agents | Not reported | Ischemic stroke |
The enduring relevance of 2-ethyl-5-iodobenzoic acid in medicinal chemistry stems from its unique three-dimensional electronic profile. The ortho-ethyl group imposes torsional constraints that preorganize the molecule for target engagement, while the iodine’s polarizability enables both halogen bonding and enhanced cell membrane permeability—properties critical for in vivo efficacy of its derivative inhibitors [2] [6] [9]. As crystallography and computational modeling advance, this scaffold continues to enable the modular assembly of next-generation therapeutics targeting protein-RNA interfaces.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2